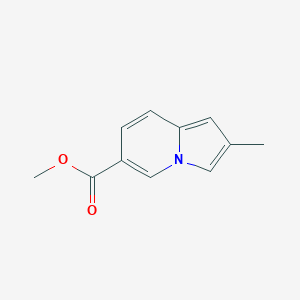![molecular formula C26H54Cl2FeP2Pd B8635452 [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B8635452.png)
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) is an air-stable, highly active, and versatile catalyst. It is commonly used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions . This compound is known for its efficiency in facilitating these reactions, making it a valuable tool in organic synthesis and industrial applications.
Métodos De Preparación
The synthesis of [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) involves reacting ferrocene with diaryl or dialkyl phosphine oxides under controlled conditions, followed by hydrolysis and crystallization . The reaction conditions are gentle, making the process suitable for industrial applications. The compound is typically prepared in a laboratory setting but can also be produced on an industrial scale using similar methods.
Análisis De Reacciones Químicas
[1,1’-Bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
Suzuki Coupling: Involves the reaction of aromatic halides with boronic acids in the presence of a base.
Heck Reaction: Involves the coupling of alkenes with aryl halides.
Buchwald-Hartwig Reaction: Involves the amination of aryl halides.
Common reagents used in these reactions include aryl halides, boronic acids, and bases such as potassium carbonate. The major products formed from these reactions are biaryl compounds, alkenes, and amines, respectively .
Aplicaciones Científicas De Investigación
[1,1’-Bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) involves the coordination of the palladium center with the phosphine ligands, which stabilizes the catalyst and enhances its reactivity . The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during the catalytic cycle, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar compounds to [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) include:
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Another palladium-based catalyst used in similar cross-coupling reactions.
[1,1’-Bis(di-tert-butylphosphino)ferrocene]: A ligand used in various palladium-catalyzed reactions.
The uniqueness of [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) lies in its high stability and efficiency as a catalyst, making it more effective in certain reactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C26H54Cl2FeP2Pd |
|---|---|
Peso molecular |
661.8 g/mol |
Nombre IUPAC |
ditert-butyl(cyclopentyl)phosphane;dichloropalladium;iron |
InChI |
InChI=1S/2C13H27P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*11H,7-10H2,1-6H3;2*1H;;/q;;;;;+2/p-2 |
Clave InChI |
UVNSVVWPEKSJSV-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.Cl[Pd]Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


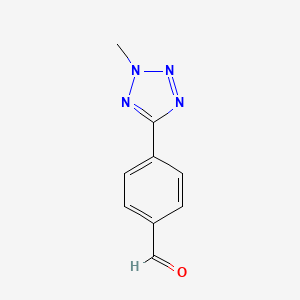




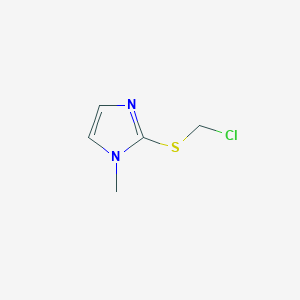
![N-[2,2-bis(methyloxy)ethyl]-3-chloro-1-propanesulfonamide](/img/structure/B8635435.png)
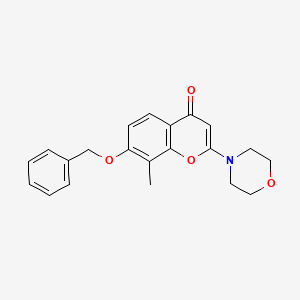

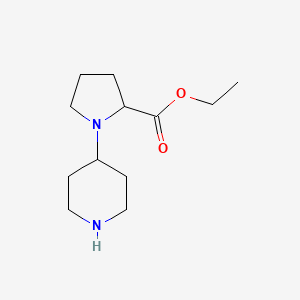
![Ethyl 7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8635460.png)
